5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is an organic compound that features a boron-containing dioxaborolane ring attached to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the borylation of indoline derivatives. One common method includes the reaction of indoline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boron-containing ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can undergo various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Employed in coupling reactions with aryl iodides.
Transition Metal Catalysts: Utilized in hydroboration reactions.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, such as pinacol benzyl boronate and aryl boronates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophilic carbon atoms in organic molecules. This enables the compound to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis.
Phenylboronic Acid Pinacol Ester: Another boron-containing compound with applications in organic synthesis.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to the presence of the indoline moiety, which provides additional reactivity and potential for further functionalization. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOHYGQNRQMVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718425 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062174-44-0 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure determination for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate?
A1: Understanding the crystal structure of a compound provides valuable insights into its three-dimensional arrangement and bonding interactions. In this study [], X-ray single crystal diffraction was employed to determine the crystal structure of this compound-1-carboxylate. This experimentally determined structure was then compared to the computationally optimized structure obtained from Density Functional Theory (DFT) calculations. The agreement between the two structures strengthens the reliability of the computational model and offers a deeper understanding of the compound's molecular geometry and potential interactions with other molecules. This information can be crucial for future studies exploring its potential applications, especially in the context of pharmaceutical development where understanding molecular interactions is essential.
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